molecular formula C10H10ClNO2 B11950300 Allyl 2-chlorophenylcarbamate CAS No. 25217-00-9

Allyl 2-chlorophenylcarbamate

Cat. No.: B11950300
CAS No.: 25217-00-9
M. Wt: 211.64 g/mol
InChI Key: PBGOFQLVRXLEKB-UHFFFAOYSA-N
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Description

    Allyl 2-chlorophenylcarbamate: , is a yellow to greenish-yellow crystalline solid at room temperature and pressure. It belongs to the class of .

  • This compound serves as both a direct catalyst in organic chemical reactions and a precursor for other types of palladium catalyst complexes.
  • Preparation Methods

    • To synthesize Allyl 2-chlorophenylcarbamate, follow these steps:
      • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 250 mL of distilled water and purge with argon gas for 30 minutes.
      • Under argon flow, add palladium(II) chloride (10 mmol, 1.77 g, 1 equivalent) and potassium chloride (20 mmol, 1.42 g, 2 equivalents) sequentially to the reaction flask. Seal the flask with a rubber septum.
      • Stir the resulting mixture for 1 hour, then add excess allyl chloride (30 mmol, 3 equivalents) dropwise at room temperature. Continue stirring for 24 hours.
      • After completion, extract the reaction mixture with chloroform, collect the organic layers, dry with MgSO₄, and filter. The resulting solid represents the dimeric palladium catalyst .
  • Chemical Reactions Analysis

    • Allyl 2-chlorophenylcarbamate participates in various organic reactions as a catalyst. Common reactions include:

        Heck reaction: Catalyzes the coupling of aryl halides with alkenes.

        Hydrosilylation: Used as a pre-catalyst for enantioselective hydrosilylation of alkenes.

        Cross-coupling reactions: Enables the formation of C-C bonds.

        Asymmetric alkylation and amination: Precursor for chiral ligands.

        Alkene methylation: Catalyzes the addition of alkyltin reagents to alkenes.

  • Scientific Research Applications

    • In chemistry, Allyl 2-chlorophenylcarbamate plays a crucial role in developing new synthetic methodologies.
    • In biology and medicine, it contributes to the design of selective catalysts and ligands.
    • In industry, it finds applications in fine chemical synthesis and pharmaceutical production.
  • Mechanism of Action

    • The exact mechanism by which Allyl 2-chlorophenylcarbamate exerts its effects depends on the specific reaction. Generally, it acts as a palladium(II) catalyst, coordinating with substrates and facilitating bond formation.
  • Comparison with Similar Compounds

    • While Allyl 2-chlorophenylcarbamate is unique due to its specific structure, similar compounds include other palladium catalysts and related organometallic complexes.

    Properties

    CAS No.

    25217-00-9

    Molecular Formula

    C10H10ClNO2

    Molecular Weight

    211.64 g/mol

    IUPAC Name

    prop-2-enyl N-(2-chlorophenyl)carbamate

    InChI

    InChI=1S/C10H10ClNO2/c1-2-7-14-10(13)12-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H,12,13)

    InChI Key

    PBGOFQLVRXLEKB-UHFFFAOYSA-N

    Canonical SMILES

    C=CCOC(=O)NC1=CC=CC=C1Cl

    Origin of Product

    United States

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